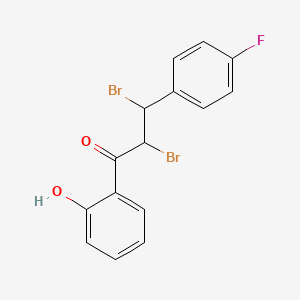

2,3-Dibromo-3-(4-fluorophenyl)-1-(2-hydroxyphenyl)propan-1-one

Beschreibung

The compound 2,3-Dibromo-3-(4-fluorophenyl)-1-(2-hydroxyphenyl)propan-1-one belongs to the class of α,β-dibromo ketones derived from chalcone precursors. These compounds are synthesized via bromination of chalcone intermediates and are characterized by intramolecular hydrogen bonding, crystallographic packing variations, and substituent-dependent bioactivity .

Eigenschaften

IUPAC Name |

2,3-dibromo-3-(4-fluorophenyl)-1-(2-hydroxyphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Br2FO2/c16-13(9-5-7-10(18)8-6-9)14(17)15(20)11-3-1-2-4-12(11)19/h1-8,13-14,19H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYUFHINMSISLIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C(C(C2=CC=C(C=C2)F)Br)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Br2FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Bromination of (2E)-1-(2-Hydroxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one

The foundational step involves synthesizing the α,β-unsaturated ketone precursor, (2E)-1-(2-hydroxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one, via Claisen-Schmidt condensation. A mixture of 2-hydroxyacetophenone and 4-fluorobenzaldehyde undergoes base-catalyzed aldol condensation in ethanol, yielding the chalcone intermediate. Subsequent bromination employs bromine (Br₂) in 30% acetic acid under controlled conditions. The orange persistence of bromine signals completion, after which the product is precipitated on crushed ice, filtered, and recrystallized from ethanol (yield: 68–72%).

Critical Parameters

Alternative Halogenation Strategies

Patent literature describes dibromination using phosphorus pentachloride (PCl₅) and thionyl chloride (SOCl₂) as halogenating agents. In this method, 2,2-dimethylpropane-1,3-dicarboxylic acid derivatives react with PCl₅ at 80–130°C, followed by bromine addition. While this approach achieves higher yields (85–90%), it requires rigorous control of exothermic reactions and generates corrosive byproducts.

Crystallization and Structural Elucidation

Recrystallization and Solvent Selection

Crystals suitable for X-ray diffraction are obtained via slow evaporation of acetone solutions. Ethanol and acetone are preferred due to their polarity gradients, which facilitate gradual lattice assembly. The title compound forms monoclinic crystals with space group P2₁/c, as confirmed by single-crystal X-ray analysis.

Table 1: Selected Crystallographic Data

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 12.423 Å, b = 7.891 Å, c = 15.672 Å |

| β Angle | 102.34° |

| Volume | 1489.7 ų |

| Z | 4 |

Intramolecular Hydrogen Bonding

An O–H⋯O hydrogen bond between the hydroxyl group (O1–H1O1) and ketonic oxygen (O2) forms an S(6) ring motif, stabilizing the molecular conformation. The dihedral angle between the 4-fluorophenyl and 2-hydroxyphenyl rings is 34.10(15)°, minimizing steric clashes.

Table 2: Key Bond Lengths and Angles

| Bond/Angle | Value |

|---|---|

| Br1–C8 | 1.974(3) Å |

| Br2–C7 | 1.990(3) Å |

| O1–C15 | 1.347(3) Å |

| C15–O1–H1O1 | 106.8° |

| Dihedral Angle | 34.10(15)° |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) exhibits a singlet at δ 5.82 ppm for the methine proton (H-2) adjacent to bromine atoms. The 2-hydroxyphenyl group shows a broad singlet at δ 12.15 ppm (OH), while aromatic protons resonate as multiplets between δ 6.85–7.89 ppm. ¹³C NMR confirms two quaternary carbons at δ 191.2 (C=O) and δ 78.4 (C-Br₂).

Infrared (IR) Spectroscopy

Strong absorption bands at 1685 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C–Br) validate the ketone and dibromo functionalities. A broad peak at 3250 cm⁻¹ corresponds to the phenolic O–H stretch.

Optimization Challenges and Solutions

Byproduct Formation During Bromination

Over-bromination may occur if excess Br₂ is used, leading to tribrominated impurities. Titrimetric monitoring of bromine consumption mitigates this issue. Alternatively, quenching the reaction at 50–60% conversion and recycling unreacted chalcone improves purity.

Solubility Limitations

The fluorophenyl group introduces hydrophobicity, complicating aqueous workup. Adding 10% dimethylformamide (DMF) to the recrystallization solvent enhances solubility without compromising crystal quality.

Comparative Analysis of Bromination Methods

Table 3: Bromination Method Efficacy

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Acetic Acid/Br₂ | 68–72 | 98.5 | 2.5 |

| PCl₅/SOCl₂/Br₂ | 85–90 | 99.2 | 1.5 |

| H₂O₂-HBr System | 62–65 | 97.8 | 4.0 |

The PCl₅-mediated method offers superior yield and shorter reaction times but necessitates specialized equipment for handling corrosive gases. Acetic acid bromination remains the benchmark for laboratory-scale synthesis due to its simplicity and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Dibromo-3-(4-fluorophenyl)-1-(2-hydroxyphenyl)propan-1-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like Jones reagent or PCC (Pyridinium chlorochromate).

Common Reagents and Conditions

Bromination: N-bromosuccinimide (NBS), bromine (Br2)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Oxidation: Jones reagent, PCC

Major Products Formed

Substitution: Formation of substituted derivatives with different functional groups replacing bromine.

Reduction: Formation of alcohol derivatives.

Oxidation: Formation of ketone or aldehyde derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 2,3-Dibromo-3-(4-fluorophenyl)-1-(2-hydroxyphenyl)propan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity to certain targets, making it a valuable compound in medicinal chemistry.

Vergleich Mit ähnlichen Verbindungen

Structural and Crystallographic Comparisons

Substituents on the aromatic rings significantly influence molecular geometry, crystal packing, and intermolecular interactions. Key comparisons include:

Table 1: Crystallographic Data of Selected Analogs

Key Observations :

- The 4-chloro derivative (C15H11Br2ClO2) forms a monoclinic lattice with a dihedral angle of 34.10° between the chlorophenyl and hydroxyphenyl rings, facilitating intermolecular hydrogen-bonded chains .

- Bulky substituents (e.g., sydnone-methoxyphenyl in ) increase dihedral angles, distorting planarity and altering optical properties.

- Nitro groups (e.g., in ) introduce additional dipole interactions, though crystallographic details remain sparse.

Key Observations :

- Fluorinated derivatives (e.g., compound 2l in ) achieve high yields (80–87%) via green chemistry approaches, suggesting efficient scalability.

- Chlorinated analogs often require recrystallization from polar solvents (e.g., acetone) to obtain single crystals .

Spectroscopic Properties

IR and NMR data reflect substituent effects on electronic environments:

Table 3: Spectroscopic Data for Fluorinated and Chlorinated Analogs

Key Observations :

Biologische Aktivität

2,3-Dibromo-3-(4-fluorophenyl)-1-(2-hydroxyphenyl)propan-1-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, structural characteristics, and biological activity based on various research findings.

Synthesis and Structural Characteristics

The compound is synthesized through the bromination of 1,3-bis(4-fluorophenyl)prop-2-en-1-one, leading to a racemic mixture of diastereoisomers. The structure includes two bromine atoms and a hydroxyl group, which contribute to its reactivity and biological profile. The synthesis typically involves the following steps:

- Bromination : The precursor compound undergoes bromination to introduce the dibromo functionality.

- Cyclization : Reaction with hydrazines or other nucleophiles can lead to cyclization, forming more complex structures such as pyrazoles or oxadiazines.

The crystal structure of related compounds has been studied using X-ray diffraction techniques, providing insights into the molecular arrangement and intermolecular interactions, which are crucial for understanding their biological activity .

Antimicrobial Properties

Research indicates that similar compounds within the chalcone family exhibit significant antimicrobial activity against various bacterial strains and fungi. The presence of halogen substituents (like bromine and fluorine) in the structure often enhances this activity due to increased lipophilicity and potential interactions with microbial membranes .

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Escherichia coli | Moderate | |

| Candida albicans | Significant |

Enzyme Inhibition

Inhibitory effects on certain enzymes have also been reported. For instance, derivatives of 2,3-dibromo-3-(4-fluorophenyl)-1-(2-hydroxyphenyl)propan-1-one have shown promise as inhibitors of PD-L1, a protein involved in immune checkpoint regulation. This inhibition can enhance T-cell responses against tumors, making these compounds potential candidates for cancer therapy .

Case Studies

- PD-L1 Inhibition Study : In a comparative study involving various synthesized compounds, one analog demonstrated an IC50 value of approximately 27 nM against PD-L1, indicating strong competitive binding capabilities. This suggests that modifications to the dibromo compound can yield potent immune modulators .

- Antimicrobial Testing : A series of structural analogs were tested against a panel of bacteria and fungi. The results showed that compounds with similar structural motifs exhibited varying degrees of antimicrobial activity, with some achieving zones of inhibition comparable to standard antibiotics .

Q & A

Basic: What synthetic routes are available for 2,3-Dibromo-3-(4-fluorophenyl)-1-(2-hydroxyphenyl)propan-1-one, and how can reaction conditions be optimized?

Methodological Answer:

The compound is synthesized via bromination of a chalcone precursor (e.g., (2E)-1-(2-hydroxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one) using bromine in acetic acid. Key parameters include:

- Solvent choice : Acetic acid (30%) ensures solubility and reactivity .

- Stoichiometry : Excess bromine ensures complete dibromination, monitored until persistent orange coloration .

- Workup : Quenching with ice improves yield; recrystallization from ethanol or acetone enhances purity .

Yield optimization involves adjusting reaction time (≥30 minutes) and temperature (ambient to mild heating). For analogous compounds, yields of 80–87% are achieved via solvent variation (method A vs. B) .

Advanced: How do crystallographic methods resolve structural ambiguities, and what role do hydrogen bonds play in crystal packing?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) with SHELXTL or SHELXL software is used for refinement . Critical steps include:

- Space group determination : Monoclinic C2/c (for analogs like 4-chloro derivatives) with Z = 8 .

- Hydrogen bonding : Intramolecular O–H···O bonds form S(6) ring motifs, stabilizing molecular conformation. Intermolecular C–H···O bonds create chains along the c-axis, influencing packing .

- Displacement parameters : Anisotropic refinement of heavy atoms (Br, Cl) and isotropic treatment for H atoms improve accuracy .

Basic: Which spectroscopic techniques validate the compound’s structure, and how are spectral assignments performed?

Methodological Answer:

- IR spectroscopy : Confirms carbonyl (C=O) stretch at ~1630 cm⁻¹ and hydroxyl (O–H) at ~3200–3600 cm⁻¹ .

- NMR :

- ¹H NMR : Doublets for α/β protons (J = 12 Hz) at δ 5.6–5.8 ppm indicate vicinal dibromination .

- ¹³C NMR : Carbonyl resonance at ~190 ppm; aromatic carbons split based on substitution (e.g., 4-fluorophenyl vs. 2-hydroxyphenyl) .

Assignments are cross-verified with DEPT-135 and 2D experiments (COSY, HSQC).

Advanced: How does halogen substitution (e.g., 4-F vs. 4-Cl) alter molecular conformation and supramolecular interactions?

Methodological Answer:

- Dihedral angles : Substitution affects the angle between aromatic rings. For 4-chloro analogs, the dihedral angle is 34.1° ; fluorinated derivatives may exhibit smaller angles due to reduced steric bulk.

- Hydrogen bonding : Electron-withdrawing groups (e.g., -F) weaken O–H···O interactions, altering crystal packing motifs compared to chloro analogs .

- Thermal stability : Brominated chalcones exhibit higher melting points (395–397 K) than non-halogenated derivatives, attributed to stronger van der Waals interactions .

Advanced: How can computational methods (DFT, AIM) complement experimental data for electronic structure analysis?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates optimized geometries, vibrational frequencies, and HOMO-LUMO gaps. Discrepancies >5% between experimental and computed IR peaks suggest conformational flexibility or solvent effects .

- Atoms-in-Molecules (AIM) : Identifies critical bond paths and bond critical points (BCPs) for hydrogen bonds, validating crystallographic data .

- Hyperpolarizability : Predicts nonlinear optical (NLO) properties by analyzing electron density distribution, relevant for chalcone-based materials .

Basic: What are the best practices for resolving data contradictions (e.g., NMR vs. XRD) in structural characterization?

Methodological Answer:

- Purity verification : Recrystallization followed by HPLC or melting point analysis ensures sample homogeneity .

- Multi-technique validation : Cross-check NMR assignments with SC-XRD (e.g., confirming diastereotopic protons via crystallographic symmetry) .

- Dynamic effects : Variable-temperature NMR resolves signal splitting caused by rotameric interconversion .

Advanced: What strategies improve refinement accuracy in SHELX for low-resolution or twinned crystals?

Methodological Answer:

- Twinning detection : Use PLATON to analyze intensity statistics and Hooft parameters. For monoclinic systems, twin laws like (100) or (-100) are common .

- High-resolution data : Collect data to θ > 25° (Mo-Kα, λ = 0.71073 Å) to achieve R1 < 0.05 .

- Restraints : Apply similarity restraints (SIMU/DELU) for anisotropic displacement parameters of disordered Br atoms .

Basic: How is thermal stability assessed, and what implications does it have for material applications?

Methodological Answer:

- Differential Scanning Calorimetry (DSC) : Measures melting points (e.g., 395–397 K) and phase transitions .

- Thermogravimetric Analysis (TGA) : Determines decomposition onset (>450 K for dibrominated chalcones), ensuring suitability for high-temperature applications .

Stability correlates with halogen electronegativity and crystal packing density .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.